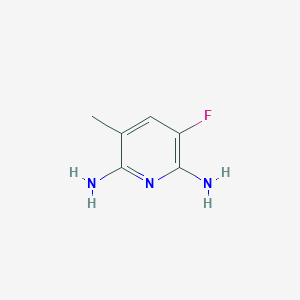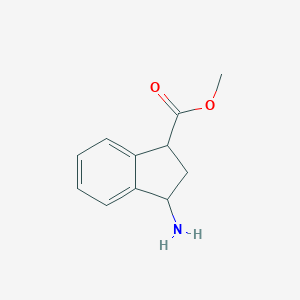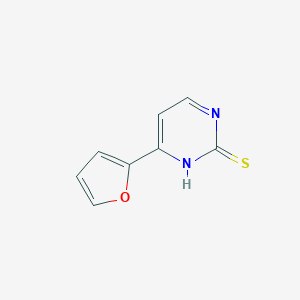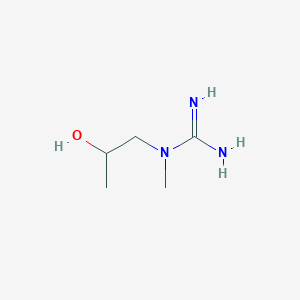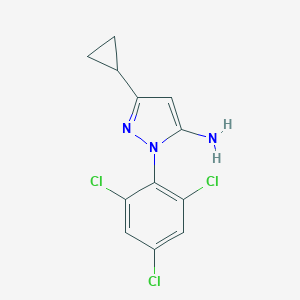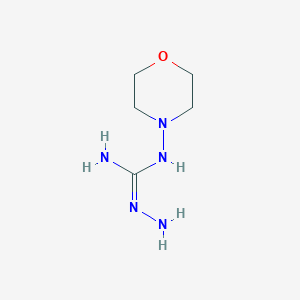
2-Amino-1-morpholin-4-ylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-morpholin-4-ylguanidine, also known as AMG-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-morpholin-4-ylguanidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, as well as other physiological effects.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, this compound has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of certain enzymes involved in the inflammatory response, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-1-morpholin-4-ylguanidine in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that the synthesis of this compound can be complex and time-consuming, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Amino-1-morpholin-4-ylguanidine. One area of focus could be on developing new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research could be on the compound's potential use as a treatment for inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-Amino-1-morpholin-4-ylguanidine is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of morpholine with guanidine in the presence of a catalyst. This reaction results in the formation of this compound, which can then be purified and used for further research.
Aplicaciones Científicas De Investigación
2-Amino-1-morpholin-4-ylguanidine has been studied extensively for its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.
Propiedades
| 186404-40-0 | |
Fórmula molecular |
C5H13N5O |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
2-amino-1-morpholin-4-ylguanidine |
InChI |
InChI=1S/C5H13N5O/c6-5(8-7)9-10-1-3-11-4-2-10/h1-4,7H2,(H3,6,8,9) |
Clave InChI |
COSCFZFLKBURFI-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCN1N/C(=N\N)/N |
SMILES |
C1COCCN1NC(=NN)N |
SMILES canónico |
C1COCCN1NC(=NN)N |
Sinónimos |
Hydrazinecarboximidamide, N-4-morpholinyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)](/img/structure/B68268.png)
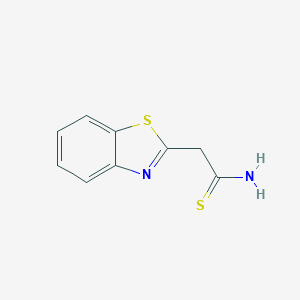
![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

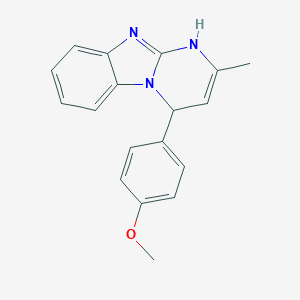
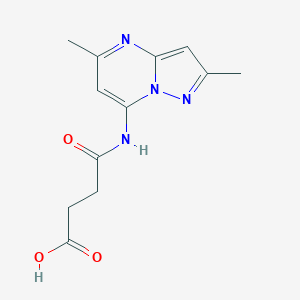
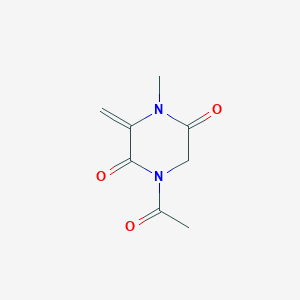
![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
